molecular formula C19H21N3O2 B1222994 Isonaamine B

Isonaamine B

Cat. No. B1222994
M. Wt: 323.4 g/mol
InChI Key: JIBAGYXFZSHPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonaamine B is a natural product found in Leucetta chagosensis with data available.

Scientific Research Applications

Chemical Investigation of Marine Sponges

Isonaamine B, an imidazole alkaloid, was identified during the chemical analysis of two marine sponges, Leucetta chagosensis and Leucetta cf chagosensis. The study focused on new compounds with potential cytotoxic properties toward tumor cell lines. Isonaamine B, along with other compounds, was evaluated for its potential applications in cancer research, particularly for its cytotoxicity towards various tumor cells (Gross et al., 2002).

Quorum Sensing Inhibition

Research on Leucetta chagosensis, a sponge species that produces Isonaamine B, revealed its role in quorum sensing inhibition. Quorum sensing inhibitors (QSIs) are vital in the defense mechanisms of sponges against microbial pathogens. The study highlighted the importance of secondary metabolites like Isonaamine B in marine organisms for their potential in aquaculture and anti-infective applications (Mai et al., 2015).

Biofilm Inhibitory Activity

A study focused on designing triazole-based analogs of 2-aminoimidazole marine alkaloids, including Isonaamine A (closely related to Isonaamine B), to investigate bacterial biofilms. The research aimed at discovering non-toxic inhibitors of biofilm development, which is crucial in controlling bacterial infections, particularly in medical settings (Linares et al., 2011).

properties

Product Name

Isonaamine B

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-[[2-imino-4-[(4-methoxyphenyl)methyl]-3-methylimidazol-1-yl]methyl]phenol

InChI

InChI=1S/C19H21N3O2/c1-21-16(11-14-5-9-18(24-2)10-6-14)13-22(19(21)20)12-15-3-7-17(23)8-4-15/h3-10,13,20,23H,11-12H2,1-2H3

InChI Key

JIBAGYXFZSHPGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC

synonyms

isonaamine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.